molecular formula C12H15BrN2O3 B8009835 6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline; formaldehyde

6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline; formaldehyde

Cat. No.: B8009835
M. Wt: 315.16 g/mol
InChI Key: FRFYTRPWXXVNCE-UHFFFAOYSA-N
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Description

6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline; formaldehyde is a complex organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 1st position, and a nitro group at the 8th position on the tetrahydroquinoline ring. Formaldehyde is often used in the synthesis of this compound due to its reactivity and ability to form various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline typically involves a multi-step process. One common method involves the reaction of 2-alkenyl aniline with aromatic aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael–Michael addition to form the tetrahydroquinoline scaffold .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The ethyl group can be modified through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-Bromo-1-ethyl-8-amino-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom and ethyl group can also influence the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the bromine, ethyl, and nitro groups.

    6-Bromo-1-ethyl-1,2,3,4-tetrahydroquinoline: Similar but without the nitro group.

    8-Nitro-1,2,3,4-tetrahydroquinoline: Similar but lacks the bromine and ethyl groups.

Uniqueness

6-Bromo-1-ethyl-8-nitro-1,2,3,4-tetrahydroquinoline is unique due to the specific combination of substituents on the tetrahydroquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-bromo-1-ethyl-8-nitro-3,4-dihydro-2H-quinoline;formaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2.CH2O/c1-2-13-5-3-4-8-6-9(12)7-10(11(8)13)14(15)16;1-2/h6-7H,2-5H2,1H3;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFYTRPWXXVNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C(=CC(=C2)Br)[N+](=O)[O-].C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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